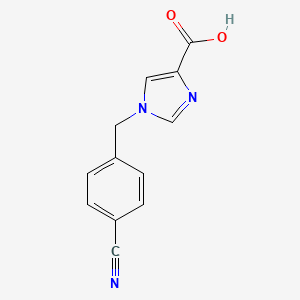
1-(4-cyanobenzyl)-1H-imidazole-4-carboxylic acid
描述
1-(4-cyanobenzyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Cyanobenzyl)-1H-imidazole-4-carboxylic acid (referred to as CBICA) is a compound of interest due to its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor. This article delves into the biological activities associated with CBICA, highlighting its mechanisms of action, efficacy against various cell lines, and potential as a drug candidate.
Chemical Structure and Properties
CBICA features an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry. The presence of the cyanobenzyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
CBICA exhibits several biological activities:
- Inhibition of Enzymes : It has shown potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP is particularly relevant in cancer therapy, especially for tumors with BRCA mutations.
- Anticancer Activity : Preliminary studies suggest that CBICA may exert cytotoxic effects on various cancer cell lines, making it a candidate for further investigation in cancer treatment.
In Vitro Studies
Recent studies have evaluated the biological activity of CBICA against different cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| HCC1937 (BRCA-1) | 31.34 ± 0.35 | Olaparib | 132.92 ± 14.39 |
| CAPAN-1 (BRCA-2) | 38.63 ± 6.75 | Veliparib | 127.04 ± 18.10 |
These results indicate that CBICA has a significantly lower IC50 compared to established PARP inhibitors like Olaparib and Veliparib, suggesting superior efficacy in targeting BRCA-deficient cancers .
Cytotoxicity Assays
Further evaluations on normal human cells indicated that CBICA has a favorable toxicity profile. The cytotoxicity was assessed using normal human lung fibroblast (HLF) cells, where IC50 values were greater than 300 μM, indicating lower toxicity compared to standard treatments .
Case Studies
A notable case study involved the synthesis and evaluation of CBICA derivatives, where modifications to the imidazole structure were made to enhance biological activity. These derivatives were tested against various cancer cell lines, showing promising results in inhibiting tumor growth while maintaining lower toxicity towards normal cells .
属性
IUPAC Name |
1-[(4-cyanophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-5-9-1-3-10(4-2-9)6-15-7-11(12(16)17)14-8-15/h1-4,7-8H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNOJGFSZKUQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















